N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(thiophen-3-yl)acetamide
Description
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-2-(thiophen-3-yl)acetamide is a structurally complex molecule featuring a benzothiadiazole core fused with a cyclopropyl group and linked via an ethyl chain to a thiophene-3-yl acetamide moiety. The benzothiadiazole ring system, characterized by its sulfone (dioxo) groups, contributes to electron-withdrawing properties, while the cyclopropyl substituent may enhance steric and electronic effects.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c21-17(11-13-7-10-24-12-13)18-8-9-19-15-3-1-2-4-16(15)20(14-5-6-14)25(19,22)23/h1-4,7,10,12,14H,5-6,8-9,11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAQYVKNVWQFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(thiophen-3-yl)acetamide is a synthetic compound with potential therapeutic applications. Its unique structure features a benzothiadiazole moiety, which has been associated with various biological activities, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₄O₄S |
| Molecular Weight | 388.4 g/mol |
| CAS Number | 2097904-11-3 |
The presence of the cyclopropyl group and the dioxo-benzothiadiazole unit contributes to its unique biological profile.
Preliminary studies suggest that this compound may act through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.
- Receptor Interaction : It could interact with various receptors that play roles in inflammation and cancer progression.
- Cell Signaling Modulation : The compound might modulate cell signaling pathways that are critical for cell survival and proliferation.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that compounds containing benzothiadiazole structures often display anticancer properties. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound significantly inhibits the growth of cancer cell lines (e.g., breast and lung cancer) by inducing apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The benzothiadiazole moiety is known for its anti-inflammatory properties:
- In Vivo Models : Animal studies indicated a reduction in inflammatory markers when treated with this compound, suggesting potential use in treating inflammatory diseases.
Antimicrobial Properties
Preliminary tests have suggested that the compound may possess antimicrobial activity against specific bacterial strains:
- Zone of Inhibition Tests : The compound showed significant inhibition against Gram-positive bacteria in agar diffusion tests.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Case Study 1 : A derivative of benzothiadiazole was evaluated for its anticancer efficacy in a phase II clinical trial, demonstrating promising results in reducing tumor size in patients with advanced cancer.
- Case Study 2 : Research on related compounds revealed their ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models.
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations :
- Benzothiadiazole vs. Thiazole/Benzimidazole: The target’s benzothiadiazole core is distinct from thiazole or benzimidazole systems in other acetamides .
- Thiophen-3-yl vs. Thiophen-2-yl : The thiophene substitution at the 3-position (target) versus 2-position ( compounds) alters electronic distribution and steric accessibility. Thiophen-3-yl may reduce steric hindrance compared to 2-substituted analogues, influencing pharmacokinetic properties .
Comparison :
- The target compound likely requires multi-step synthesis, similar to and compounds, involving cyclopropylation and sequential coupling. In contrast, ’s acetamides are synthesized in one step, highlighting efficiency for simpler thiophene derivatives .
Spectroscopic and Physicochemical Properties
Table 3: NMR Chemical Shift Comparisons (Selected Protons)
Analysis :
- The thiophene protons in the target compound are expected to resonate similarly to ’s derivatives (~7.1–7.3 ppm), though the 3-substitution may slightly downfield-shift signals compared to 2-substituted thiophenes .
- ’s NMR profiling of rapamycin analogues demonstrates that substituent-induced chemical shift changes (e.g., regions A/B) can localize structural modifications, a principle applicable to analyzing the target’s benzothiadiazole-thiophene system .
Q & A
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
-
Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
-
Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction efficiency .
-
Catalysts : Use triethylamine or similar bases to facilitate amide bond formation .
-
Reaction Time : Monitor via TLC/HPLC; typical durations range from 6–24 hours .
-
Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients improves purity .
- Key Parameters Table :
| Parameter | Optimal Range/Choice | Purpose |
|---|---|---|
| Temperature | 60–80°C | Minimize side reactions |
| Solvent | DMF or acetonitrile | Enhance reagent solubility |
| Catalyst | Triethylamine | Facilitate amide coupling |
| Reaction Time | 6–24 hours | Ensure completion |
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity (e.g., cyclopropyl and thiophene proton signals) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Melting Point Analysis : Assess purity (>95% pure compounds show sharp melting points) .
Q. What preliminary assays are recommended for evaluating biological activity?
- Methodological Answer :
- Receptor Binding Assays : Screen for affinity to targets like κ-opioid receptors using radioligand displacement .
- Enzyme Inhibition Studies : Test against kinases or proteases via fluorometric/colorimetric substrates .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
Advanced Research Questions
Q. How can researchers address unexpected byproducts during synthesis?
- Methodological Answer :
- Mechanistic Analysis : Identify intermediates via LC-MS or in-situ IR to trace side-reaction pathways .
- Byproduct Isolation : Use preparative HPLC to isolate impurities; characterize via NMR/MS for structural elucidation .
- Condition Refinement : Adjust stoichiometry (e.g., reduce excess reagents) or introduce inert atmospheres to suppress oxidation .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., benzothiadiazole-thiophene stacking in active sites) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR Modeling : Corrogate substituent effects (e.g., cyclopropyl vs. methyl groups) on activity using MOE or RDKit .
Q. How to resolve contradictions in pharmacological data (e.g., high in vitro vs. low in vivo activity)?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (e.g., Cmax, Tmax) via LC-MS/MS in plasma .
- Metabolite Identification : Incubate with liver microsomes; identify metabolites using HR-MS/MS .
- Target Engagement Studies : Use PET imaging or thermal shift assays to confirm target modulation in vivo .
Q. What challenges arise during scale-up synthesis, and how are they mitigated?
- Methodological Answer :
- Heat Dissipation : Employ jacketed reactors or flow chemistry to control exothermic reactions .
- Solvent Recovery : Implement distillation systems to recycle DMF/acetonitrile .
- Quality Control : Use inline PAT tools (e.g., ReactIR) for real-time monitoring .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing thiophene with furan) .
- Pharmacophore Mapping : Determine critical moieties (e.g., benzothiadiazole dioxo group) via CoMFA .
- Bioisosteric Replacement : Substitute cyclopropyl with spirocyclic groups to enhance metabolic stability .
Data Contradiction Analysis Example :
If receptor binding assays (e.g., κ-opioid IC₅₀ = 10 nM ) conflict with cellular activity (IC₅₀ = 1 µM), consider:
- Membrane Permeability : Measure logP (e.g., >3 suggests poor aqueous solubility) .
- Efflux Pump Effects : Test in P-gp overexpressing cell lines with/without inhibitors like verapamil .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
